molecular formula C18H25N3O4 B6715222 Methyl 1-[2-[(4-methylbenzoyl)amino]ethylcarbamoyl]piperidine-3-carboxylate

Methyl 1-[2-[(4-methylbenzoyl)amino]ethylcarbamoyl]piperidine-3-carboxylate

Cat. No.: B6715222
M. Wt: 347.4 g/mol
InChI Key: FXCBDBYCJKYYPY-UHFFFAOYSA-N
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Description

Methyl 1-[2-[(4-methylbenzoyl)amino]ethylcarbamoyl]piperidine-3-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules, and a methylbenzoyl group, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[2-[(4-methylbenzoyl)amino]ethylcarbamoyl]piperidine-3-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound under acidic or basic conditions.

    Introduction of the Methylbenzoyl Group: The methylbenzoyl group is introduced via an acylation reaction. This can be achieved by reacting the piperidine derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

    Carbamoylation: The final step involves the introduction of the carbamoyl group. This can be done by reacting the intermediate with an isocyanate derivative under controlled conditions to form the desired carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzoyl ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group, where nucleophiles can replace the leaving group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions to facilitate the reaction.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new carbamate derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound can be studied for their potential biological activities. The piperidine ring is a common feature in many bioactive molecules, suggesting that this compound could serve as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties

Industry

In industrial applications, this compound could be used in the production of polymers, coatings, or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-[2-[(4-methylbenzoyl)amino]ethylcarbamoyl]piperidine-3-carboxylate would depend on its specific biological target. Generally, compounds with piperidine rings can interact with neurotransmitter receptors or enzymes, modulating their activity. The carbamate ester group can also interact with biological molecules, potentially inhibiting enzymes or altering receptor function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-[2-(benzoylamino)ethylcarbamoyl]piperidine-3-carboxylate: Similar structure but lacks the methyl group on the benzoyl ring.

    Ethyl 1-[2-[(4-methylbenzoyl)amino]ethylcarbamoyl]piperidine-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 1-[2-[(4-chlorobenzoyl)amino]ethylcarbamoyl]piperidine-3-carboxylate: Similar structure but with a chlorine substituent on the benzoyl ring.

Uniqueness

The presence of the 4-methylbenzoyl group in Methyl 1-[2-[(4-methylbenzoyl)amino]ethylcarbamoyl]piperidine-3-carboxylate can influence its chemical reactivity and biological activity, potentially offering unique properties compared to its analogs. This uniqueness can be exploited in the design of new compounds with improved efficacy or selectivity for specific biological targets.

Properties

IUPAC Name

methyl 1-[2-[(4-methylbenzoyl)amino]ethylcarbamoyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-13-5-7-14(8-6-13)16(22)19-9-10-20-18(24)21-11-3-4-15(12-21)17(23)25-2/h5-8,15H,3-4,9-12H2,1-2H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCBDBYCJKYYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCNC(=O)N2CCCC(C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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